molecular formula C11H23N3O2SSi B152668 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide CAS No. 129378-52-5

2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

Cat. No. B152668
M. Wt: 289.47 g/mol
InChI Key: TZBRCDMGXKRTCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide is a derivative of sulfonamide, which is a functional group commonly found in various chemical compounds, including pharmaceuticals and pesticides. Sulfonamides are known for their diverse chemical and biological activities.

Synthesis Analysis

The synthesis of tert-butylsulfonamide derivatives has been explored in the context of catalytic reactions. The N-chloramine salt of tert-butylsulfonamide is an efficient nitrogen source for catalytic aminohydroxylation and aziridination of olefins. This compound behaves similarly to Chloramine-T in these reactions, and the sulfonyl-nitrogen bond in the product can be cleaved under mild acidic conditions to liberate the amino group .

Molecular Structure Analysis

In related compounds, such as tert-butyl 2-chlorosulfonyl-1,3,4-thiadiazole-5-carbamate, bond lengths and angles indicate strong interactions between the sulfonyl group and the thiadiazole ring, with a distorted arrangement around the sulfur atom . Although this does not directly describe the molecular structure of 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide, it provides insight into the potential structural characteristics of sulfonamide derivatives.

Chemical Reactions Analysis

The tert-butylsulfonamide group has been shown to be a versatile moiety in chemical reactions, particularly in the formation of N(O)-dimethyl-tert.-butylsilyl derivatives of proteic amino acids. These derivatives can be prepared in a single reaction and analyzed by gas chromatography-mass spectrometry, confirming the structures of the amino acid derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butylsulfonamide derivatives can be inferred from the analysis of similar compounds. For instance, the gas chromatographic method allows for the assay of aliphatic and aromatic sulphonates as their tert.-butyldimethylsilyl derivatives. The tert.-butyldimethylsilylation of sulphonic acids is accomplished in a single derivatization step, and the resulting derivatives exhibit stability and characteristic mass spectral features .

Scientific Research Applications

Synthesis of Nucleosides and Imidazole Derivatives

This compound is utilized in the synthesis of various nucleosides and imidazole derivatives. For instance, the tert-butyldimethylsilyl group has been employed in the synthesis of nucleosides from 2-substituted imidazoles, indicating its role in stabilizing and protecting groups in synthetic chemistry (Wyss, Arnold, & Schönholzer, 1980). Additionally, this compound is used in the synthesis of 1-(dimethylsulfamoyl)-2- and 5-imidazolecarboxaldehydes, demonstrating its versatility in the formation of imidazole derivatives (Kim, Abdelaal, Bauer, & Heimer, 1995).

Reactivity Tuning in Organic Synthesis

The reactivity of O-tert-Butyldimethylsilylimidazolyl aminals, derivatives of this compound, is crucial in organic synthesis. These derivatives behave similarly to parent aldehydes when reacting with organolithium reagents, allowing for fine-tuning of reactivity in synthetic processes (Gimisis, Arsenyan, Georganakis, & Leondiadis, 2003).

Use in Protecting Groups and Catalysis

This compound plays a significant role in the protection of phenols as tert-butyldimethylsilyl (TBDMS) ethers. A study describes a procedure for protecting phenols using tert-butyldimethylsilyl chloride with imidazole as a catalyst (Bastos, Ciscato, & Baader, 2005). Additionally, it is involved in isomerization processes in nucleosides and other organic compounds, highlighting its significance in structural modifications and synthesis (Olgivie & Entwistle, 1981).

Role in Pharmaceutical Chemistry

In the field of pharmaceutical chemistry, derivatives of this compound are explored for their potential as H3 receptor antagonists. Sulfonamides derived from imidazoles containing tert-butyldimethylsilyl groups have shown promising results in binding affinity studies (Wolin, Connolly, Afonso, Hey, She, Rivelli, Willams, & West, 1998).

Future Directions

The use of silyl protecting groups like TBDMS continues to be an active area of research in organic chemistry. They are particularly important in the synthesis of complex molecules, including pharmaceuticals .

properties

IUPAC Name

2-[tert-butyl(dimethyl)silyl]-N,N-dimethylimidazole-1-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23N3O2SSi/c1-11(2,3)18(6,7)10-12-8-9-14(10)17(15,16)13(4)5/h8-9H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZBRCDMGXKRTCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)C1=NC=CN1S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23N3O2SSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.47 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide

CAS RN

129378-52-5
Record name 2-(tert-Butyldimethylsilyl)-N,N-dimethyl-1H-imidazole-1-sulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Imidazole (Intermediate L1, available from Aldrich, 20.0 g, 0.29 mol), triethylamine (41.0 mL, 0.29 mol) and N,N-dimethylsulfamoyl chloride (31.6 mL, 0.29 mol) were added to benzene (320 mL). The reaction was stirred for 48 h at rt and then filtered. The filtrate was collected and concentrated under reduced pressure. Vacuum distillation of the crude produc (˜0.5 mmHg, 115–118° C.) afforded dimethylsulfamoyl)imidazole (Intermediate L2) 38.7 g (76%) as a clear and colorless oil. Upon cooling the product solidifies to give white crystals. 1-(Dimethylsulfamoyl)imidazole (Intermediate L2) (18.8 g, 0.11 mol) was added to THF (430 mL). The solution was cooled to −78° C. A solution of n-BuLi (70.9 mL, 1.6 M in hexane) was added dropwise to the reaction mixture. Upon completion, the solution was stirred for 1 h at −78° C. t-Butyldimethylsilylchloride (TBSCI) (17.8 g, 0.12 mol) in THF (50 mL) was added via cannula to the mixture. After the addition was completed the reaction mixture was warmed slowly to rt and stirred for 24 h. The mixture was diluted with water and the organic layer separated. The organic phase was washed with brine and then dried over Na2SO4. The mixture was filtered and the filtrate concentrated under reduced pressure. Column chromatography on SiO2 with 20% ethyl acetate/hexane afforded 1-dimethylsulfamoyl-2-t-butyldimethylsilyl imidazole (Formula 13) as a light yellow solid. Recrystallization from pentane gave 30 g (94%) of white crystals.
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
solvent
Reaction Step One
Quantity
70.9 mL
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Imidazole (Intermediate L1, available from Aldrich, 20.0 g, 0.29 mol), triethylamine (41.0 mL, 0.29 mol) and N,N-dimethylsulfamoyl chloride (31.6 mL, 0.29 mol) were added to benzene (320 mL). The reaction was stirred for 48 h at rt and then filtered. The filtrate was collected and concentrated under reduced pressure. Vacuum distillation of the crude produc (˜0.5 mmHg, 115-118° C.) afforded dimethylsulfamoyl)imidazole (Intermediate L2) 38.7 g (76%) as a clear and colorless oil. Upon cooling the product solidifies to give white crystals. 1-(Dimethylsulfamoyl)imidazole (Intermediate L2) (18.8 g, 0.11 mol) was added to THF (430 mL). The solution was cooled to −78° C. A solution of n-BuLi (70.9 mL, 1.6 M in hexane) was added dropwise to the reaction mixture. Upon completion, the solution was stirred for 1 h at −78° C. t-Butyldimethylsilylchloride (TBSCl) (17.8 g, 0.12 mol) in THE (50 mL) was added via cannula to the mixture. After the addition was completed the reaction mixture was warmed slowly to rt and stirred for 24 h. The mixture was diluted with water and the organic layer separated. The organic phase was washed with brine and then dried over Na2SO4. The mixture was filtered and the filtrate concentrated under reduced pressure. Column chromatography on SiO2 with 20% ethyl acetate/hexane afforded 1-dimethylsulfamoyl-2-t-butyldimethylsilyl imidazole (Formula 13) as a light yellow solid. Recrystallization from pentane gave 30 g (94%) of white crystals.
Quantity
18.8 g
Type
reactant
Reaction Step One
Name
Quantity
430 mL
Type
reactant
Reaction Step One
Quantity
70.9 mL
Type
reactant
Reaction Step Two
Quantity
17.8 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Prepared in analogy to Example 44(a) from 1-(dimethylsulfamoyl)-imidazole, butyl lithium and tert-butyldimethylsilyl chloride in tetrahydrofuran to afford 2-(tert-butyl-dimethyl-silanyl)-imidazole-1-sulfonic acid dimethylamide, then treatment of this with butyl lithium and 2-ethyl-6-fluoro-benzaldehyde in tetrahydrofuran. White crystalline solid. MS (ISP): 442.1 ([M+H]+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.